
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol is a complex organic compound characterized by its unique structural features. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure includes acetic acid and a butenol moiety with multiple trimethylphenyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with trimethylphenyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
化学反応の分析
Types of Reactions
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Common substitution reactions involve halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are typical reagents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated or nitrated products, alcohols, ketones, and carboxylic acids.
科学的研究の応用
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol: shares similarities with other compounds containing trimethylphenyl groups and butenol moieties.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific applications
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple trimethylphenyl groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
146819-84-3 |
|---|---|
分子式 |
C26H36O3 |
分子量 |
396.6 g/mol |
IUPAC名 |
acetic acid;3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol |
InChI |
InChI=1S/C24H32O.C2H4O2/c1-14-10-16(3)20(17(4)11-14)22(23(25)24(7,8)9)21-18(5)12-15(2)13-19(21)6;1-2(3)4/h10-13,25H,1-9H3;1H3,(H,3,4) |
InChIキー |
PGGMRKKDHCKZHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C(C)(C)C)O)C2=C(C=C(C=C2C)C)C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)


![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
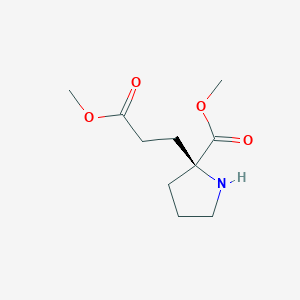
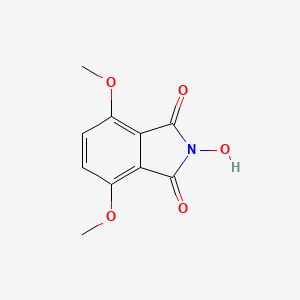
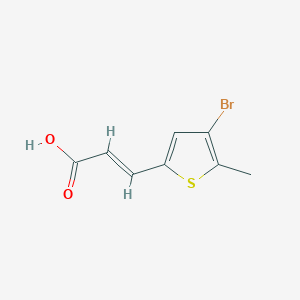
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
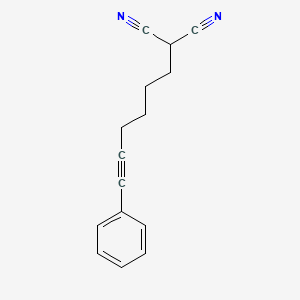
![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
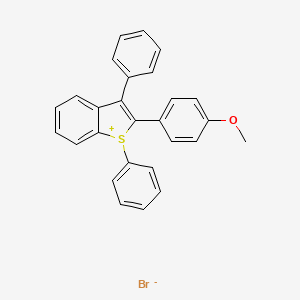
![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
